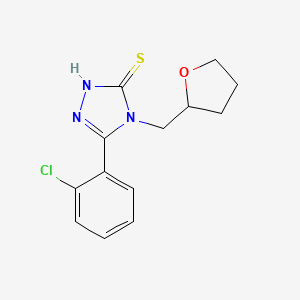![molecular formula C23H27ClN2O3 B4078809 N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4078809.png)
N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as AOE-PC, is a synthetic compound that belongs to the isoxazolecarboxamide family. It is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and inflammation. This compound has gained significant attention in the scientific community due to its potential applications in pain management and drug discovery.
Wirkmechanismus
N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide acts as a competitive inhibitor of TRPV1, binding to the channel and preventing the activation of the ion channel by various stimuli. This inhibition results in reduced calcium influx and neurotransmitter release, leading to reduced pain and inflammation.
Biochemical and Physiological Effects:
N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models, including models of neuropathic pain, inflammatory pain, and osteoarthritis. N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is its potency and selectivity for TRPV1. This makes it a valuable tool for studying the role of TRPV1 in pain and inflammation. However, one of the limitations of N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide. One potential application is in the development of new analgesic drugs. N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has shown promise as a TRPV1 inhibitor, and further research could lead to the development of more potent and selective inhibitors. Another potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory effects, and further research could explore its potential as a therapeutic agent for these conditions. Additionally, further research could explore the potential of N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide in combination with other drugs for the treatment of pain and inflammation.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in pain management. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. It is involved in the perception of pain and inflammation, making it an attractive target for the development of analgesic drugs. N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to inhibit TRPV1 activity in vitro and in vivo, resulting in reduced pain and inflammation.
Eigenschaften
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3/c1-14-20(21(26-29-14)18-4-2-3-5-19(18)24)22(27)25-6-7-28-23-11-15-8-16(12-23)10-17(9-15)13-23/h2-5,15-17H,6-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMANXVYRMJLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCOC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Adamantan-1-yloxy)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4078729.png)
![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(1-phenylethyl)propanamide](/img/structure/B4078732.png)
![N-(4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4078734.png)
![N-methyl-1-{1-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanamine bis(trifluoroacetate)](/img/structure/B4078754.png)
![4-chloro-N-{1-[4-ethyl-5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4078762.png)
![3-[(3-nitro-4-pyridinyl)amino]benzoic acid](/img/structure/B4078774.png)
![4-{3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4078781.png)
![N-cyclopropyl-2-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4078782.png)
![1-[7-(4-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2,5-pyrrolidinedione](/img/structure/B4078787.png)
![methyl 2-chloro-5-({[(5-{1-[(2-chlorobenzoyl)amino]-3-methylbutyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4078789.png)
![2-[2-(allyloxy)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4078793.png)
![2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate](/img/structure/B4078797.png)

![4-(2-hydroxy-2-phenylethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4078814.png)